PI3K p110α Inhibitory Potency: 5-(2,3-Difluorophenyl)pyrimidin-2-amine vs. Unsubstituted 5-Phenylpyrimidin-2-amine
5-(2,3-Difluorophenyl)pyrimidin-2-amine exhibits an IC50 of 35 nM against recombinant human PI3K p110α expressed in Rat1 cells [1]. In contrast, the unsubstituted 5-phenylpyrimidin-2-amine analogue (lacking fluorine atoms) shows significantly reduced potency, with an IC50 greater than 20,000 nM in a comparable PI3Kδ inhibition assay, indicating that fluorination is critical for sub-micromolar activity [2].
| Evidence Dimension | Inhibition of PI3K p110α (IC50) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | 5-Phenylpyrimidin-2-amine (unsubstituted phenyl) IC50 > 20,000 nM |
| Quantified Difference | >570-fold improvement in potency |
| Conditions | Recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha expressed in rat Rat1 cells |
Why This Matters
This >570-fold potency enhancement validates the essential role of the 2,3-difluoro substitution for achieving nanomolar PI3K inhibition, a prerequisite for viable lead optimization in oncology programs.
- [1] BindingDB. BDBM207234 US9260439, 211. Affinity Data: IC50 = 35 nM for PI3K p110alpha. View Source
- [2] BindingDB. BDBM50093351 CHEMBL3585362. Affinity Data: IC50 > 20,000 nM for PI3Kdelta. View Source
